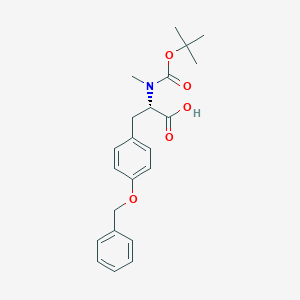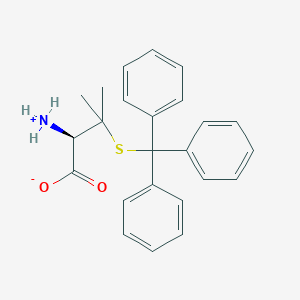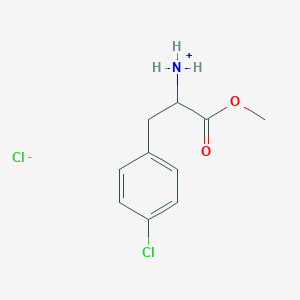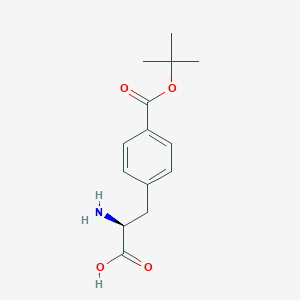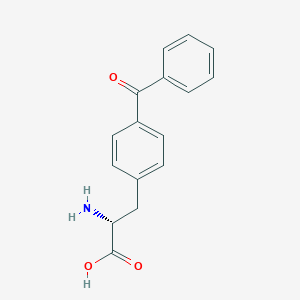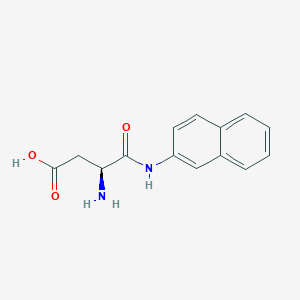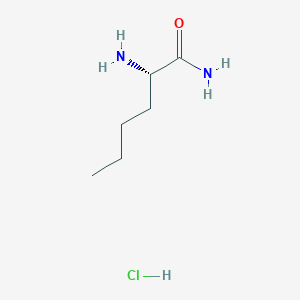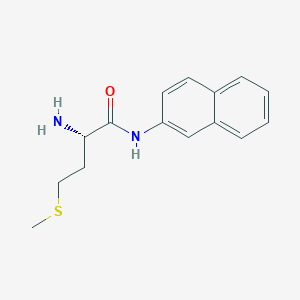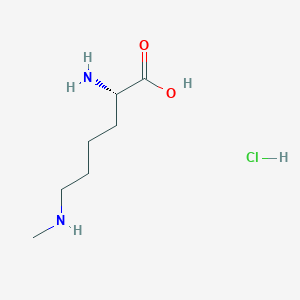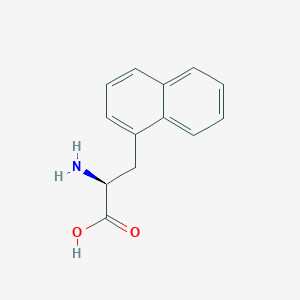
Sel de trifluoroacétate de L-phénylalanine 7-amido-4-méthylcoumarine
Vue d'ensemble
Description
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is a water-soluble substituted phenylalanine derivative . It has a CAS Number of 108321-84-2 and a molecular weight of 435.38 . The IUPAC name is (S)-2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide, 2,2,2-trifluoroacetate salt .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/p-1/t16-;/m0./s1 .Applications De Recherche Scientifique
D’après les informations recueillies de diverses sources, voici une analyse complète des applications de recherche scientifique du sel de trifluoroacétate de L-phénylalanine 7-amido-4-méthylcoumarine, en mettant l’accent sur les applications uniques :
Substrat fluorogène pour la phénylalanine peptidase
Ce composé sert de substrat fluorogène pour la phénylalanine peptidase, qui, après clivage enzymatique, produit une solution bleue fluorescente. Cette application est importante dans les dosages biochimiques qui mesurent l’activité peptidase .
Différenciation des bactéries
Bien qu’il ne soit pas directement lié à la L-phénylalanine, son analogue, le sel de trifluoroacétate de L-alanine 7-amido-4-méthylcoumarine, est utilisé pour différencier les bactéries gram-positives et gram-négatives en raison de sa fonction de substrat pour l’aminopeptidase . Cela suggère des utilisations potentiellement similaires pour les dérivés de la L-phénylalanine en microbiologie.
Activation de la progranzyme des lymphocytes
Le composé est utilisé comme réactif ou réactif pour l’activation de la progranzyme des lymphocytes par la dipeptidyl peptidase I. Cette application est cruciale dans la recherche immunologique où il est nécessaire de comprendre les fonctions et les réponses des lymphocytes .
Inhibition des phosphatases
Le this compound présente une activité inhibitrice puissante contre les phosphatases. Il a été démontré qu’il était efficace pour inhiber les phosphatases érythrocytaires et cérébrales, qui jouent un rôle dans diverses voies biochimiques .
L-Alanine 7-amido-4-methylcoumarin, trifluoroacetate salt - GoldBio This compound - Santa Cruz Biotechnology This compound - Biosynth This compound - Biomart
Mécanisme D'action
Target of Action
The primary target of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is phenylalanine peptidase . This enzyme plays a crucial role in the breakdown of proteins into their constituent amino acids, which are then used by the body for various functions.
Mode of Action
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt acts as a fluorogenic substrate for phenylalanine peptidase . When cleaved by the enzyme, it yields a blue fluorescent solution . This fluorescence can be used to monitor the activity of the enzyme, providing a useful tool for biochemical research.
Pharmacokinetics
As a water-soluble compound , it is likely to have good bioavailability
Result of Action
The cleavage of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt by phenylalanine peptidase results in the production of a blue fluorescent solution . This can be used to visually track the activity of the enzyme, aiding in the study of protein degradation and other related biochemical processes.
Action Environment
The action of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is influenced by various environmental factors. For instance, it should be stored at temperatures between 2 to 8°C to maintain its stability . Additionally, it should be protected from light to prevent photodegradation . The compound’s efficacy may also be influenced by the pH and ionic strength of the solution in which it is dissolved.
Avantages Et Limitations Des Expériences En Laboratoire
L-Phe-AMC-TFA is a highly efficient and reliable compound for use in laboratory experiments. It is stable, easy to use, and can be stored for extended periods of time. Additionally, it can be used in a variety of biochemical and physiological experiments. However, it is important to note that the compound is not suitable for use in drug development or clinical trials.
Orientations Futures
The potential applications of L-Phe-AMC-TFA are only beginning to be explored. Possible future directions for its use include the development of novel drugs and therapeutic targets, the development of new assays for the study of protein-protein interactions, and the development of new methods for the study of the structure and function of proteins. Additionally, it could be used to study the effects of hormones and other bioactive molecules on the body, as well as to identify new proteins and enzymes. Finally, it could be used to study the effects of drugs on the body and to identify potential therapeutic targets.
Méthodes De Synthèse
L-Phe-AMC-TFA is synthesized by the reaction of phenylalanine with 4-methylcoumarin and trifluoroacetic acid. The reaction is carried out in an aqueous solution of sodium carbonate at a pH of 7.0-7.5. The reaction is highly efficient and yields a product with a high degree of purity. The product is then purified by column chromatography and dried to obtain the desired salt.
Analyse Biochimique
Biochemical Properties
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt interacts with phenylalanine peptidase, an enzyme involved in the breakdown of proteins into their constituent amino acids . The nature of this interaction involves the cleavage of the compound by the enzyme, which results in the release of a blue fluorescent solution .
Cellular Effects
The cellular effects of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt are primarily related to its role as a substrate for phenylalanine peptidase . By serving as a substrate for this enzyme, the compound can influence cellular processes related to protein degradation and amino acid metabolism .
Molecular Mechanism
The molecular mechanism of action of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt involves its interaction with phenylalanine peptidase . The enzyme cleaves the compound, resulting in the release of a blue fluorescent solution . This fluorescence can be used to monitor the activity of the enzyme, providing insights into protein degradation processes within the cell .
Metabolic Pathways
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is involved in the metabolic pathway related to the degradation of proteins into amino acids, specifically through its interaction with phenylalanine peptidase
Propriétés
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTCFDQXNADDLQ-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584965 | |
| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108321-84-2 | |
| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




